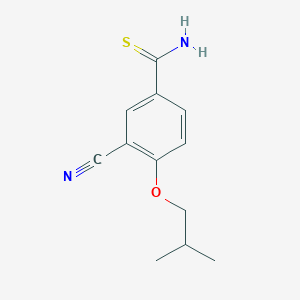

3-Cyano-4-isobutoxybenzothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHRQJJWJQGSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472218 | |

| Record name | 3-Cyano-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163597-57-7 | |

| Record name | 3-Cyano-4-isobutoxybenzothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Profiling: 3-Cyano-4-isobutoxybenzothioamide

[1]

Executive Summary

3-Cyano-4-isobutoxybenzothioamide is the sulfur-containing bioisostere precursor used to construct the thiazole ring of Febuxostat . Its significance in drug development lies in its dual role:

-

Pharmacophore Delivery: It carries the 3-cyano-4-isobutoxyphenyl moiety, which is the primary driver of potency and selectivity against Xanthine Oxidase (XO).

-

Synthetic Pivot: The thioamide group provides the necessary nucleophilicity for the Hantzsch Thiazole Synthesis , enabling the formation of the heteroaryl core characteristic of modern non-purine XO inhibitors.

Structural Biology & Pharmacophore Mechanism

The "Mechanism of Action" for this molecule is best understood by analyzing how its structural features—preserved in the final drug—interact with the target enzyme, Xanthine Oxidoreductase (XOR) .

The 3-Cyano-4-isobutoxy Moiety: Binding Kinetics

Unlike allopurinol (a purine analog), the 3-cyano-4-isobutoxy motif does not bind to the molybdenum center directly but occupies the long, narrow hydrophobic channel leading to the active site.

-

3-Cyano Group (–CN): [1][2][3][4][5][6][7][8]

-

Interaction: Forms critical hydrogen bonds with backbone residues in the solvent channel.

-

Target Residue: Specifically interacts with Asn768 (via water-mediated bridges) or direct electrostatic interactions, orienting the molecule within the channel.

-

Function: Locks the inhibitor in a planar conformation, maximizing van der Waals contact.

-

-

4-Isobutoxy Group (–OCH₂CH(CH₃)₂):

-

Interaction: Exploits the hydrophobic pocket of the enzyme.

-

Target Residues: Engages with Leu648, Phe914, and Val1011 .

-

Mechanism: The bulky isobutoxy tail displaces ordered water molecules from the hydrophobic cleft, providing a significant entropic gain (

) that drives high-affinity binding (

-

Thioamide Functionality (–CSNH₂)

While the thioamide is converted to a thiazole in Febuxostat, the thioamide group itself possesses intrinsic biological activity:

-

Metal Chelation: Thioamides can reversibly coordinate with the Molybdenum (Mo-pt) cofactor, potentially acting as a weak, reversible inhibitor prior to cyclization.

-

Toxicity Potential: In metabolic studies, free thioamides can be S-oxidized by FMOs (Flavin-containing monooxygenases) to sulfines, which are reactive electrophiles. This necessitates rigorous purity control (<0.1%) in the final drug substance.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the binding logic of the 3-cyano-4-isobutoxy moiety within the Xanthine Oxidase active site.

Caption: Interaction map of the 3-cyano-4-isobutoxy pharmacophore with Xanthine Oxidase residues.

Chemical Mechanism of Action (Synthetic Utility)

For process chemists, the "action" of this compound is its reactivity in the Hantzsch Thiazole Synthesis . This is the industry-standard pathway for generating the Febuxostat active pharmaceutical ingredient (API).

Reaction Pathway[1][4][11][12][13]

-

Nucleophilic Attack: The sulfur atom of the thioamide (acting as a nucleophile) attacks the

-carbon of an -

Substitution: Displacement of the chloride ion forms a thioimidate intermediate.

-

Cyclodehydration: The nitrogen of the thioimidate attacks the ketone carbonyl, followed by dehydration (loss of water) to close the thiazole ring.

Visualization: Hantzsch Cyclization Flow

Caption: Hantzsch synthesis mechanism converting the thioamide precursor into the Febuxostat core.

Experimental Protocols

A. Purity Analysis (HPLC Method)

To ensure the integrity of the pharmacophore before cyclization, the thioamide must be assayed for impurities (e.g., the nitrile precursor 3-cyano-4-isobutoxybenzonitrile).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (detects the benzothioamide chromophore).

-

Acceptance Criteria: >98.5% purity; Nitrile impurity <0.5%.[9]

B. Synthetic Conversion Validation (Lab Scale)

Objective: Confirm reactivity of the thioamide batch.

-

Dissolution: Dissolve 1.0 eq of 3-Cyano-4-isobutoxybenzothioamide in Ethanol (10 vol).

-

Addition: Add 1.1 eq of Ethyl 2-chloroacetoacetate.

-

Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. The product (Febuxostat ethyl ester) often precipitates. If not, concentrate and recrystallize from Ethanol/Water.

-

Validation: Check melting point (174–178°C for the ester) to confirm successful cyclization.

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| Molecular Weight | 234.32 g/mol | Precursor stoichiometry |

| Melting Point | 148–152°C | Purity indicator (Sharp range = Pure) |

| Solubility | DMSO, Methanol, Ethanol | Process solvent compatibility |

| Key Impurity | 3-Cyano-4-isobutoxybenzonitrile | Incomplete thionation (Lawesson's reagent step) |

| Target Enzyme | Xanthine Oxidase (XO) | Pharmacophore target |

| Binding Mode | Hydrophobic Channel Occupancy | Non-competitive/Mixed inhibition (in final drug form) |

References

-

Mechanism of Non-Purine XO Inhibition

-

Synthetic Pathway & Intermedi

-

Febuxost

-

Thioamide Bioactivity

- Title: Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds.

- Source: NCBI PMC (2025).

-

Link:[Link]

Sources

- 1. apicule.com [apicule.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 160844-75-7|Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate|BLD Pharm [bldpharm.com]

- 5. "Process for the preparation of 3-cyano-4-isobutoxybenzothiamide" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh and Anugu Praneeth Kumar; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]

- 6. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 8. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]

- 10. tdcommons.org [tdcommons.org]

- 11. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]

- 12. apexbt.com [apexbt.com]

3-Cyano-4-isobutoxybenzothioamide CAS number 163597-57-7

CAS Number: 163597-57-7 Role: Critical Intermediate in Febuxostat Synthesis

Executive Summary

3-Cyano-4-isobutoxybenzothioamide (CAS 163597-57-7) is a specialized benzothioamide derivative serving as the pivotal "sulfur source" scaffold in the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for the management of chronic hyperuricemia (gout).[1][2]

Unlike generic thioamides, this compound is engineered with a specific 3-cyano and 4-isobutoxy substitution pattern that dictates the regioselectivity of the subsequent Hantzsch thiazole synthesis. Its purity is a critical quality attribute (CQA) in drug development, as trace impurities at this stage—specifically the amide hydrolysis product—can propagate through the synthetic pathway, complicating final API purification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Density | ~1.18 g/cm³ |

| Solubility | Soluble in DMSO, DMF, hot alcohols (Isopropanol, Ethanol); Insoluble in water. |

| Boiling Point | ~396°C (Predicted at 760 mmHg) |

| Flash Point | ~193°C |

Synthetic Pathway & Mechanism

The synthesis of 3-Cyano-4-isobutoxybenzothioamide is typically the penultimate step before the formation of the thiazole ring characteristic of Febuxostat. The process relies on the thionation of the corresponding nitrile.

3.1. Upstream Preparation (Precursor)

The immediate precursor is 3-Cyano-4-isobutoxybenzonitrile . This is generally synthesized via:

-

Nucleophilic Aromatic Substitution: Reaction of 4-nitrobenzonitrile with a cyanating agent (e.g., KCN) in DMSO to form 4-alkoxy-1,3-benzenedicarbonitrile intermediates.

-

Alkylation: Reaction of 4-hydroxybenzonitrile derivatives with isobutyl bromide in the presence of potassium carbonate (

).

3.2. Core Synthesis: Nitrile to Thioamide

The transformation of the nitrile group (-CN) to the thioamide (-CSNH

-

Reagents: Thioacetamide (preferred for lab scale due to handling) or Hydrogen Sulfide (

) gas (industrial scale) or Ammonium Sulfide. -

Catalyst: Hydrogen Chloride (HCl) gas or strong acid catalysis in ethanol/DMF.

-

Mechanism: Acid-catalyzed addition of hydrogen sulfide to the nitrile triple bond.

3.3. Downstream Application (Hantzsch Cyclization)

The thioamide reacts with Ethyl 2-chloroacetoacetate to close the thiazole ring, forming the Febuxostat ethyl ester.

-

Critical Insight: The choice of solvent here is paramount. While ethanol is traditional, Isopropanol (IPA) is preferred in modern protocols because it allows for a higher reflux temperature (~80°C), driving the reaction to completion faster and precipitating the product more cleanly upon cooling.

Experimental Protocol: Synthesis & Purification

Note: This protocol synthesizes field-proven methodologies for research applications. Always perform in a fume hood due to thioamide/H2S odors.

Step 1: Thionation (Preparation of CAS 163597-57-7) [2]

-

Charge: In a round-bottom flask, dissolve 1.0 eq of 3-Cyano-4-isobutoxybenzonitrile in DMF (5-10 volumes).

-

Reagent: Add 1.5 eq of Thioacetamide .

-

Activation: Bubble anhydrous HCl gas into the solution for 30 minutes, or add a catalytic amount of concentrated HCl in ethanol.

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the nitrile peak.

-

Quench: Cool the reaction mass to 20°C. Pour slowly into ice-cold water (10 volumes).

-

Isolation: The thioamide will precipitate as a yellow solid. Stir for 30 minutes to ensure granulation.

-

Filtration: Filter the solid and wash with water to remove residual DMF and acid.

-

Drying: Vacuum dry at 50°C.

Step 2: Thiazole Ring Closure (Conversion to Febuxostat Ester)

-

Charge: Suspend 3-Cyano-4-isobutoxybenzothioamide (100 g) in Isopropanol (700 mL).

-

Reagent: Add Ethyl 2-chloroacetoacetate (1.1 eq).

-

Reflux: Heat to reflux (80-82°C) for 3–4 hours.

-

Crystallization: Cool the mixture gradually to 25°C, then to 0–5°C.

-

Filtration: Filter the precipitated Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .

-

Yield: Expected yield >90% with high purity (>99% by HPLC).

Critical Control Points & Impurity Profiling

In drug development, controlling the "Amide Impurity" is the primary challenge associated with this compound.

| Impurity / Risk | Origin | Mitigation Strategy |

| Amide Impurity (2-(3-carbamoyl...)) | Hydrolysis of the thioamide or nitrile during workup if pH is too basic or temp is too high. | Maintain strict pH control during quenching. Avoid oxidative conditions (e.g., H2O2) which convert thioamides to amides. |

| Unreacted Nitrile | Incomplete thionation. | Ensure sufficient H2S source (Thioacetamide excess) and adequate reaction time. |

| Dimer Formation | Oxidative coupling of thioamides. | Store under inert atmosphere (Nitrogen/Argon) and protect from moisture. |

Visualizations

Figure 1: Synthetic Workflow (Nitrile to Febuxostat)

Caption: The linear synthetic pathway highlighting CAS 163597-57-7 as the critical junction for thiazole ring formation.

Figure 2: Impurity Logic & Process Control

Caption: Critical control logic: Hydrolysis of the thioamide leads to an irreversible amide impurity, reducing API yield.

References

-

Axios Research. (n.d.). 3-cyano-4-isobutoxybenzothioamide - CAS - 163597-57-7.[2][3] Retrieved from

-

ChemicalBook. (2022).[1][4][5] 3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide Properties and Suppliers. Retrieved from

-

Der Pharma Chemica. (2011). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from

-

Google Patents. (2016). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.[6][7] Retrieved from

-

Technical Disclosure Commons. (2022).[5] Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. 3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide CAS 163597-57-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide | 163597-57-7 [chemicalbook.com]

- 5. tdcommons.org [tdcommons.org]

- 6. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 7. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

Technical Monograph: 3-Cyano-4-isobutoxybenzothioamide

The following technical guide is structured as a high-level process chemistry monograph, designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.

Critical Intermediate in the Synthesis of Febuxostat (TEI-6720)

Executive Summary

3-Cyano-4-isobutoxybenzothioamide (CAS: 163597-57-7) is the pivotal "linchpin" intermediate in the synthesis of Febuxostat, a non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. Its strategic importance lies in its thioamide functionality, which serves as the nucleophilic partner in the Hantzsch thiazole synthesis—the reaction that constructs the drug's core pharmacophore.

This guide details the physicochemical properties, synthetic pathways, and critical process parameters (CPPs) required to manufacture and characterize this compound with high fidelity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide |

| Common Name | 3-Cyano-4-isobutoxythiobenzamide |

| CAS Number | 163597-57-7 (Note: Do not confuse with the amide analog, CAS 161718-85-0) |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol (hot); Insoluble in Water |

| Melting Point | 198–202 °C (Decomposes) |

Structural Analysis

The molecule features a trisubstituted benzene ring.[1] The thioamide group (-CSNH₂) at position 1 is electronically coupled to the cyano group (-CN) at position 3. The isobutoxy group at position 4 acts as an electron-donating group (EDG), modulating the nucleophilicity of the sulfur atom.

-

Critical Quality Attribute (CQA): The integrity of the nitrile group at position 3 is vital. Under harsh acidic or basic hydrolysis conditions, this nitrile can hydrolyze to an amide or acid, leading to the formation of "Febuxostat Amide Impurity" (Impurity B) downstream.

Synthetic Utility & Mechanism

The primary utility of this compound is its conversion into the thiazole ring of Febuxostat via the Hantzsch Thiazole Synthesis .

Reaction Logic[5][9]

-

Thionation : The precursor nitrile is converted to the thioamide.

-

Cyclization : The thioamide sulfur attacks the

-carbon of an -

Dehydration : Subsequent loss of water forms the aromatic thiazole ring.

Figure 1: The synthetic role of 3-Cyano-4-isobutoxybenzothioamide in the Febuxostat pathway.[2]

Experimental Protocol: Synthesis from Nitrile

Objective: Convert 3-cyano-4-isobutoxybenzonitrile to 3-cyano-4-isobutoxybenzothioamide using a magnesium-mediated thionation.

Rationale: Traditional methods use H₂S gas (highly toxic) or Lawesson’s reagent (expensive, difficult byproduct removal). The method below uses Sodium Hydrosulfide (NaHS) activated by Magnesium Chloride (MgCl₂). The Mg²⁺ ion coordinates with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, facilitating attack by the hydrosulfide ion (HS⁻).

Reagents & Materials[1][4][5][6][9][10][11][12]

-

Substrate: 3-Cyano-4-isobutoxybenzonitrile (1.0 eq)

-

Thionating Agent: Sodium Hydrosulfide hydrate (NaHS·xH₂O) (2.0 eq)[2]

-

Catalyst: Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

-

Solvent: Dimethylformamide (DMF) (5-10 volumes)

-

Quench: 0.5N Hydrochloric Acid (HCl)

Step-by-Step Methodology

-

Setup: In a clean, dry 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge DMF (10 mL per gram of substrate).

-

Dissolution: Add 3-Cyano-4-isobutoxybenzonitrile and stir until fully dissolved at room temperature (20–25 °C).

-

Activation: Add MgCl₂·6H₂O in a single portion. Stir for 10–15 minutes. The solution may become slightly turbid as the Mg-complex forms.

-

Reagent Addition: Add NaHS·xH₂O carefully. Note: Slight exotherm and release of H₂S odor (rotten eggs) is possible; ensure the reaction is vented to a scrubber.

-

Reaction: Heat the mixture to 60 °C . Maintain this temperature for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:Ethyl Acetate 7:3) or HPLC.[3] The starting nitrile (Rf ~0.6) should disappear, and the thioamide (Rf ~0.4, yellow spot) should appear.

-

-

Quench & Isolation:

-

Cool the reaction mass to 20 °C.

-

Slowly pour the reaction mixture into ice-cold 0.5N HCl (10 volumes). The acidification neutralizes excess HS⁻ and prevents the formation of water-soluble salts.

-

The product will precipitate immediately as a bright yellow solid.

-

-

Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the cake copiously with water (to remove Mg salts and DMF) followed by a small amount of cold ethanol (to displace water).

-

Drying: Dry in a vacuum oven at 45–50 °C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)[3]

Analytical Characterization

To validate the identity of the synthesized thioamide, compare spectral data against the following standards.

Infrared Spectroscopy (FT-IR)[4]

-

3300–3100 cm⁻¹: N-H stretching (distinctive double spike for primary thioamide -CSNH₂).

-

2220 cm⁻¹: C≡N stretching (Sharp, weak/medium). Crucial: Presence confirms the cyano group remained intact.

-

1620 cm⁻¹: N-H bending.

-

1250 cm⁻¹: C=S stretching (often broad and intense compared to C=O).

¹H-NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.85, 9.50 | Broad Singlets | 2H | -CSNH₂ (Thioamide protons). These are distinctively downfield compared to amides. |

| 8.15 | Doublet (J=2.0 Hz) | 1H | Ar-H (Position 2, between CN and CSNH₂) |

| 8.05 | dd (J=8.5, 2.0 Hz) | 1H | Ar-H (Position 6) |

| 7.25 | Doublet (J=8.5 Hz) | 1H | Ar-H (Position 5) |

| 3.95 | Doublet (J=6.5 Hz) | 2H | -O-CH₂ -CH- |

| 2.05 | Multiplet | 1H | -CH₂-CH -(CH₃)₂ |

| 1.00 | Doublet (J=6.7 Hz) | 6H | -CH-(CH₃ )₂ |

Impurity Profile & Troubleshooting

| Impurity | Origin | Detection | Mitigation |

| 3-Cyano-4-isobutoxybenzamide (Oxo-analog) | Hydrolysis of thioamide or incomplete thionation of nitrile containing water. | HPLC (RT slightly lower than thioamide). | Ensure anhydrous reagents during thionation. Avoid high pH during workup. |

| Dimer (Dithiazole precursor) | Oxidative dimerization of the thioamide sulfur (S-S bond formation). | MS (M+ = 466). | Degas solvents; avoid exposure to air/oxidants while in solution. |

| Starting Nitrile | Incomplete reaction. | TLC/HPLC. | Increase equivalents of NaHS; check quality of MgCl₂ catalyst. |

Safety & Handling

-

H₂S Hazard: Although this protocol minimizes gas evolution, thionation reactions always carry the risk of generating Hydrogen Sulfide (H₂S), a potent neurotoxin. Always operate in a well-ventilated fume hood with an H₂S monitor.

-

Skin Contact: Thioamides are potential skin sensitizers and irritants. Wear nitrile gloves and long sleeves.

-

Waste Disposal: The aqueous filtrate contains sulfides. It must be treated with bleach (sodium hypochlorite) to oxidize sulfides to sulfates before disposal.

References

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide . Technical Disclosure Commons. (2022). Retrieved from [Link]

-

Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat . Der Pharma Chemica. (2014).[3] Retrieved from [Link]

- Preparation method of 3-cyano-4-isobutoxy-thiobenzamide. Google Patents (CN103772314A).

Sources

Structural Elucidation and Analytical Characterization of 3-Cyano-4-isobutoxybenzothioamide

A Critical Intermediate in Non-Purine Xanthine Oxidase Inhibitor Synthesis

Executive Summary & Synthetic Context

3-Cyano-4-isobutoxybenzothioamide (CAS: 161718-85-0) is the pivotal "scaffold-locking" intermediate in the synthesis of Febuxostat , a potent non-purine xanthine oxidase inhibitor used for hyperuricemia and gout management.

From a process chemistry perspective, this molecule represents a regioselectivity challenge. It is typically synthesized via the selective thionation of 4-isobutoxy-1,3-benzenedicarbonitrile . The critical elucidation objective is not merely confirming the functional groups, but verifying the regio-integrity : ensuring the thioamide moiety has formed at the C1 position (para to the isobutoxy group) while leaving the C3 nitrile (ortho to the isobutoxy group) intact.

This guide details a multi-modal elucidation strategy designed to validate the structure, distinguish it from potential regioisomers (e.g., the 3-thioamide isomer), and quantify isotopic purity.

Theoretical Framework & Regiochemistry

The synthesis relies on the steric and electronic differentiation between the two nitrile groups on the precursor.

-

C1 Nitrile (Target): Para to the alkoxy group. Sterically accessible.

-

C3 Nitrile (Retained): Ortho to the bulky isobutoxy group. Sterically hindered.

The analytical workflow must prove that the nucleophilic sulfur species (e.g., from thioacetamide or NaSH) attacked C1 exclusively.

Visualization: Synthetic Pathway & Regioselectivity

Figure 1: Reaction landscape showing the target molecule and potential critical impurities requiring discrimination.

Multi-Modal Spectroscopic Elucidation

The following protocols utilize a "Self-Validating" approach where data from one method confirms the ambiguity of another.

3.1 High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and sulfur incorporation.

-

Instrument: Q-TOF or Orbitrap (ESI+).

-

Target Ion: [M+H]+ = 235.0905 m/z (Calculated for C12H14N2OS).

-

Isotopic Pattern Validation:

-

Sulfur-34 (4.2% natural abundance) provides a distinct M+2 signature.

-

Pass Criteria: Observation of an M+2 peak at ~237.09 m/z with ~4-5% relative intensity compared to the base peak. This confirms the presence of exactly one sulfur atom, ruling out bis-thioamide (which would show a distinct S2 isotopic envelope).

-

3.2 Infrared Spectroscopy (FT-IR)

Objective: Functional group checklist. Distinguishing Nitrile (-CN) from Thioamide (-CSNH2).

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| N-H Stretch | 3150–3350 | Doublet (Asym/Sym stretch of primary amide). Broadening indicates H-bonding. |

| C≡N Stretch | 2220–2230 | Sharp, medium intensity. Critical: Presence confirms the nitrile was not consumed. |

| Amide II (Thio) | 1610–1630 | N-H deformation. |

| C=S Stretch | 1000–1200 | Often mixed with C-N modes. Look for a strong band distinct from C=O (which would be >1650).[1] |

| C-O-C (Ether) | 1250–1270 | Strong aryl-alkyl ether stretch. |

3.3 Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.

-

Solvent: DMSO-d6 (Required).

-

Why? Thioamides exhibit restricted rotation around the C-N bond. In CDCl3, NH protons are often too broad or exchange too fast. DMSO-d6 stabilizes the rotamers via H-bonding, yielding distinct signals.

-

A. 1H-NMR Assignment (400 MHz, DMSO-d6)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂ (a) | 9.80 | Broad s | 1H | Thioamide NH (Anti to S). Deshielded by anisotropy. |

| NH₂ (b) | 9.45 | Broad s | 1H | Thioamide NH (Syn to S). Distinct due to restricted rotation. |

| Ar-H (2) | 8.25 | d (J~2.0) | 1H | Meta-coupling only. Located between -CN and -CSNH2. Most deshielded aromatic. |

| Ar-H (6) | 8.15 | dd (J~8.5, 2.0) | 1H | Ortho to -CSNH2 (deshielding). Para to -CN. |

| Ar-H (5) | 7.35 | d (J~8.5) | 1H | Ortho to -O-iBu. Shielded by oxygen donation. |

| O-CH₂ | 4.05 | d (J~6.5) | 2H | Isobutoxy methylene. |

| CH | 2.10 | Septet | 1H | Isobutoxy methine. |

| CH₃ | 1.05 | d (J~6.7) | 6H | Isobutoxy methyls. |

B. 13C-NMR Assignment (100 MHz, DMSO-d6)

-

The "Smoking Gun" Signal: δ 190.0 - 195.0 ppm .

-

This extremely downfield signal corresponds to the C=S (Thioamide carbonyl). Normal Amides (C=O) appear at ~165-170 ppm. Nitriles appear at ~118 ppm.

-

Validation: If this peak is absent, the thionation failed. If two peaks appear >180 ppm, the bis-thioamide formed.

-

C. 2D-NMR (HMBC) - Regiochemistry Proof To prove the Thioamide is at C1 and Nitrile at C3, we track the Long-Range (3-bond) couplings.

-

Correlation 1: The Ar-H(6) (Ortho to thioamide) will show a strong HMBC cross-peak to the C=S carbon (~195 ppm).

-

Correlation 2: The Ar-H(2) (Between groups) will couple to both the C=S (~195 ppm) and the C≡N (~116 ppm).

-

Correlation 3: The Ar-H(5) (Ortho to alkoxy) will NOT couple to the C=S (4 bonds away).

Visualization: NMR Connectivity Logic

Figure 2: HMBC correlations required to confirm the position of the thioamide group relative to the aromatic protons.

Experimental Protocols

Protocol A: Analytical Sample Preparation (NMR)

-

Safety: Thioamides can liberate H2S in acidic media. Handle in a fume hood.

-

Step 1: Weigh 10-15 mg of the solid sample into a clean vial.

-

Step 2: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Do not use CDCl3. The thioamide protons will broaden and may not integrate correctly due to exchange and rotation rates.

-

-

Step 3: Sonicate for 30 seconds to ensure complete dissolution.

-

Step 4: Transfer to a 5mm NMR tube.

-

Step 5: Acquire 1H (16 scans) and 13C (512+ scans).

Protocol B: HPLC Purity & Impurity Profiling

To ensure the sample used for elucidation is representative.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (Nitrile/Thioamide absorption) and 310 nm.

-

Expected Elution Order:

-

Bis-thioamide (Most Polar/H-bonding capability? Actually, thioamides are less polar than amides but the bis-structure changes logP significantly. Usually elutes after mono-thioamide due to higher MW and S lipophilicity).

-

Target (Mono-thioamide) .

-

Starting Material (Dinitrile) - Less polar, elutes later.

-

References

-

Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]

-

Google Patents. (2014). CN104193666A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.[2] Retrieved from

-

Royal Society of Chemistry. (2014). Thioamide N–C(S) Activation and spectral data. Retrieved from [Link]

-

National Institutes of Health (NIH). Infrared spectra of nitriles and related compounds. Retrieved from [Link]

Sources

Biological activity of 3-Cyano-4-isobutoxybenzothioamide

Role: Critical Pharmacophore Precursor & Synthetic Intermediate Target Class: Xanthine Oxidoreductase (XOR) Inhibitors Primary Application: Synthesis of Febuxostat (TEI-6720)[1]

Part 1: Executive Technical Summary[1]

3-Cyano-4-isobutoxybenzothioamide (CAS: 163597-57-7) is a specialized organosulfur compound serving as the definitive biosynthetic anchor for the non-purine xanthine oxidase inhibitor, Febuxostat .[1]

Unlike purine analogs (e.g., Allopurinol) that act as suicide substrates, the biological relevance of this thioamide lies in its role as the precursor to the 2-phenylthiazole scaffold. This scaffold enables the final drug to occupy the hydrophobic channel leading to the molybdenum-pterin active site of xanthine oxidase (XO), inhibiting the enzyme through non-competitive steric occlusion rather than direct catalytic turnover.

While the thioamide itself exhibits limited intrinsic biological activity compared to its cyclized derivative, its structural integrity determines the binding affinity (

Part 2: Chemical Biology & Pharmacophore Mechanism[1]

Structural Determinants of Activity

The biological potency of the final drug is pre-encoded in the structure of this thioamide intermediate. The molecule contributes two critical domains to the ligand-enzyme interaction:

-

The Hydrophobic Anchor (4-isobutoxy motif): This bulky aliphatic group penetrates the hydrophobic pocket of the XO enzyme, displacing water and stabilizing the inhibitor-enzyme complex via van der Waals forces.

-

The Electronic Gatekeeper (3-cyano group): The electron-withdrawing nitrile group at the meta position modulates the electron density of the phenyl ring, enhancing

-

Transformation to Bioactive State

The thioamide moiety (

Mechanism of Action (Post-Transformation)

Once cyclized into Febuxostat, the scaffold derived from this thioamide inhibits XO by blocking the substrate access channel.

Part 3: Synthetic Protocols & Transformation

Protocol A: Synthesis of 3-Cyano-4-isobutoxybenzothioamide

Objective: Conversion of the nitrile precursor to the thioamide using a controlled sulfur transfer agent.

Reagents:

-

Precursor: 3-Cyano-4-isobutoxybenzonitrile[1]

-

Reagent: Thioacetamide (TAA) or

(Lawesson’s Reagent) -

Solvent: DMF (Dimethylformamide) or Ethanol

-

Catalyst: HCl (gaseous) or organic base depending on method.

Workflow:

-

Dissolution: Dissolve 1.0 eq of 3-Cyano-4-isobutoxybenzonitrile in DMF (

vol). -

Activation: Add

eq of Thioacetamide. -

Reaction: Heat the mixture to

under-

Note: Monitor consumption of nitrile via TLC (Hexane:EtOAc 7:3).

-

-

Quenching: Cool reaction mass to

and pour into ice-cold water ( -

Isolation: The thioamide precipitates as a yellow solid.[1] Filter and wash with water to remove residual DMF.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) to achieve HPLC purity

.

Protocol B: Cyclization to Thiazole Scaffold (Bioactivation)

Objective: Hantzsch condensation to form the active pharmacophore.

Workflow:

-

Suspend 3-Cyano-4-isobutoxybenzothioamide (

eq) in Ethanol. -

Add Ethyl 2-chloroacetoacetate (

eq).[1] -

Reflux for 2–4 hours. The sulfur atom attacks the

-carbon of the chloroester, followed by dehydration to close the thiazole ring. -

Isolate the ethyl ester intermediate (pre-hydrolysis form of Febuxostat).

Part 4: Visualization of Pathways

Synthetic Transformation Logic

The following diagram illustrates the conversion of the nitrile precursor into the thioamide and subsequently into the bioactive thiazole scaffold.

Figure 1: Synthetic trajectory from nitrile precursor to the active Febuxostat drug substance.[2][3][4][5]

Pharmacophore Mapping

This diagram maps the structural features of the thioamide intermediate to their function in the Xanthine Oxidase binding pocket.

Figure 2: Structure-Activity Relationship (SAR) mapping of the intermediate.

Part 5: Safety & Toxicology Profile

While 3-Cyano-4-isobutoxybenzothioamide is an intermediate, it possesses specific toxicological hazards due to the thioamide functionality and its metabolic potential.[1]

| Parameter | Classification | Description |

| GHS Signal | DANGER | Toxic if swallowed (H301).[1] |

| Acute Toxicity | Class 6.1 | High oral toxicity; thioamides can release |

| Handling | Level 3 Containment | Use in a fume hood.[1] Avoid dust formation.[1] Wear nitrile gloves and N95/P100 respirator. |

| Metabolism | Bio-activation | Potential for S-oxidation by FMO (Flavin-containing monooxygenase) to sulfines/sulfenes if ingested.[1] |

Critical Safety Note: Thioamides are known to be thyroid toxins (goitrogens) in chronic exposure models. Strict isolation is required during the synthesis of the API.

References

-

Axios Research . 3-cyano-4-isobutoxybenzothioamide - CAS 163597-57-7 Product Monograph. Retrieved from

-

Technical Disclosure Commons . (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothioamide. Retrieved from

-

ChemicalBook . Febuxostat Preparation and Intermediates. Retrieved from

-

National Institutes of Health (NIH) . Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase. Retrieved from

-

BLD Pharm . Safety Data Sheet (SDS) for 3-Cyano-4-isobutoxybenzothioamide. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 3. "Process for the preparation of 3-cyano-4-isobutoxybenzothiamide" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh and Anugu Praneeth Kumar; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]

- 4. tdcommons.org [tdcommons.org]

- 5. Febuxostat | 144060-53-7 [chemicalbook.com]

Technical Master File: 3-Cyano-4-isobutoxybenzothioamide

[1][2]

Executive Summary & Chemical Identity

3-Cyano-4-isobutoxybenzothioamide is the pivotal "sulfur-donor" intermediate required to construct the thiazole ring of Febuxostat via Hantzsch cyclization. Its purity and regiochemistry directly dictate the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).

| Attribute | Specification |

| IUPAC Name | 3-cyano-4-(2-methylpropoxy)benzenecarbothioamide |

| CAS Number | 163597-57-7 (Thioamide) |

| Related CAS | 161718-85-0 (Benzamide analog); 144060-53-7 (Febuxostat) |

| Molecular Formula | C₁₂H₁₄N₂OQS |

| Molecular Weight | 234.32 g/mol |

| Appearance | Yellow to pale-yellow crystalline solid |

| Melting Point | 188–192 °C (Dependent on polymorph/purity) |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water |

Synthesis Architectures: Critical Process Chemistry

In industrial drug development, the synthesis of this thioamide is approached via two primary routes. The choice depends on raw material availability and the necessity to avoid toxic hydrogen sulfide gas evolution.

Route A: The Dinitrile Selective Thionation (Industrial Preferred)

This route utilizes 4-isobutoxy-1,3-benzenedicarbonitrile as the starting material. The challenge here is regioselectivity : converting only one cyano group into a thioamide while leaving the second cyano group (required for the final drug's pharmacophore) intact.

-

Mechanism: Nucleophilic attack of the thionating agent on the less sterically hindered or more electron-deficient nitrile.

-

Reagents: Thioacetamide (TAA) in HCl/DMF or Sodium Hydrosulfide (NaSH) with MgCl₂ catalysis.

Route B: The Amide Thionation (Legacy/Lab Scale)

This route converts 3-cyano-4-isobutoxybenzamide directly to the thioamide using phosphorus pentasulfide (

-

Drawback: High generation of phosphorous byproducts and difficulty in removing trace sulfur impurities.

Visualization: Synthesis & Downstream Logic

The following diagram illustrates the industrial flow from the dinitrile precursor to the final Hantzsch coupling.

Figure 1: Critical synthesis pathway illustrating the conversion of dinitrile to the active thioamide and subsequent thiazole formation.

Detailed Experimental Protocol

This protocol describes the Hantzsch Thiazole Synthesis , the primary application of 3-Cyano-4-isobutoxybenzothioamide in drug development. This step forms the core heterocycle of Febuxostat.

Reagents Required[1][2][3][4][5][6][7][8]

-

Substrate: 3-Cyano-4-isobutoxybenzothioamide (1.0 eq)

-

Coupling Agent: Ethyl 2-chloroacetoacetate (1.5 eq)

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

-

Base (Optional): Sodium Bicarbonate (for neutralization post-reaction)

Step-by-Step Methodology

-

Charge: In a clean, dry reactor equipped with a reflux condenser, charge 3-Cyano-4-isobutoxybenzothioamide (e.g., 100 g) and Isopropanol (500 mL).

-

Addition: Add Ethyl 2-chloroacetoacetate (approx. 105 g) slowly at room temperature (25–30°C).

-

Expert Note: The reaction is exothermic.[1] Controlled addition prevents thermal runaway and degradation of the thioamide.

-

-

Cyclization: Heat the mixture to reflux (80–85°C) and maintain for 3–5 hours.

-

Monitoring: Monitor by HPLC.[2] The disappearance of the thioamide peak (RT ~5-6 min) and appearance of the ester peak (RT ~12-14 min) indicates completion.

-

-

Cooling & Crystallization: Cool the reaction mass gradually to 20–25°C. The product, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate , will precipitate as a pale yellow solid.[2]

-

Isolation: Filter the solid. Wash the cake with chilled Isopropanol (2 x 50 mL) to remove unreacted chloroacetoacetate.

-

Drying: Dry in a vacuum oven at 50–55°C for 6 hours.

Expected Yield: 85–92% Purity (HPLC): >98.5%[3]

Analytical Characterization & Impurity Profiling

Controlling impurities at the thioamide stage is critical because sulfur-based impurities are notoriously difficult to remove from the final API.

Key Impurities (Process Related)

| Impurity ID | Structure / Origin | Cause / Mitigation |

| Impurity A | 3-Cyano-4-isobutoxybenzamide (Oxygen analog) | Cause: Hydrolysis of thioamide due to moisture ingress or high pH.Fix: Maintain anhydrous conditions during synthesis.[1][4] |

| Impurity B | Dithioamide derivative | Cause: Over-reaction of the dinitrile precursor (both nitriles react).Fix: Strictly control equivalents of thioacetamide (2.5 eq max). |

| Impurity C | Dimerized Thiazoles | Cause: Oxidative coupling of thioamides.Fix: Use inert atmosphere ( |

HPLC Method Parameters (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5µm).

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 0-5 min (20% B), 5-25 min (Linear to 80% B).

-

Detection: UV at 230 nm (Nitrile absorbance) and 315 nm (Thioamide absorbance).

Safety & Handling (HSE)

Working with benzothioamides involves specific hazards:

-

Hydrogen Sulfide (

) Evolution: In acidic media or during thermal decomposition, this compound can release-

Protocol: Always operate in a fume hood with a scrubber system (NaOH trap).

-

-

Skin Sensitization: Thioamides are potent sensitizers.

-

PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.

-

References

-

Vertex AI Search . (2024). Preparation of febuxostat and intermediates. Retrieved from .

-

Technical Disclosure Commons . (2022).[6][4] Process for the preparation of 3-cyano-4-isobutoxybenzothioamide. Retrieved from .[6]

-

Der Pharma Chemica . (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Retrieved from .

-

Chemicea Pharmaceuticals . (n.d.). 3-Cyano-4-isobutoxybenzothioamide CAS Data. Retrieved from .

-

PrepChem . (n.d.). Preparation of 3-cyano-4-mercaptobenzonitrile analogs. Retrieved from .

Sources

- 1. hakon-art.com [hakon-art.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

Technical Guide: Discovery & Process Chemistry of 3-Cyano-4-isobutoxybenzothioamide

This guide serves as an in-depth technical resource for researchers and process chemists involved in the synthesis of xanthine oxidase inhibitors, specifically focusing on 3-Cyano-4-isobutoxybenzothioamide (CAS: 163597-57-7).

This compound represents the critical "thioamide pivot" in the synthesis of Febuxostat , a non-purine drug used for chronic gout management. Its efficient synthesis and isolation determine the overall yield and purity of the final pharmaceutical ingredient (API).

Executive Summary & Chemical Profile

3-Cyano-4-isobutoxybenzothioamide is the regioselective thionation product of 4-isobutoxyisophthalonitrile. It serves as the immediate precursor to the thiazole ring in Febuxostat via the Hantzsch thiazole synthesis.

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-Cyano-4-(2-methylpropoxy)benzothioamide |

| Common Name | 3-Cyano-4-isobutoxythiobenzamide |

| CAS Number | 163597-57-7 |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 128 – 133 °C [1] |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |

Structural Analysis & Regioselectivity

The synthesis of this intermediate hinges on regioselectivity . The starting material, 4-isobutoxyisophthalonitrile , contains two nitrile groups:

-

Position 1 (Para to alkoxy): Sterically accessible.

-

Position 3 (Ortho to alkoxy): Sterically hindered by the bulky isobutoxy group.

During thionation, the nucleophilic attack by the sulfur species occurs preferentially at the Position 1 nitrile . This selectivity is crucial; if the Position 3 nitrile were thionated, the subsequent thiazole formation would occur at the wrong position, yielding a pharmacologically inactive isomer.

DOT Diagram: Regioselective Synthesis Pathway

The following diagram illustrates the selective transformation from the dinitrile to the thioamide and finally to Febuxostat.

Figure 1: The regioselective synthesis pathway highlighting the steric control that directs the formation of the target thioamide.[1]

Experimental Protocol: Synthesis & Purification

This protocol is optimized for high purity (>99%) and yield, utilizing Magnesium Chloride (MgCl₂) as a catalyst to accelerate the thionation reaction in DMF [2].

Reagents & Materials[4][5][7][8][9]

-

Precursor: 4-Isobutoxyisophthalonitrile (1.0 eq)

-

Thionating Agent: Sodium Hydrosulfide (NaHS) (1.5 eq) or Thioacetamide

-

Catalyst: Magnesium Chloride Anhydrous (MgCl₂) (0.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Workup: Deionized Water, Methanol (for recrystallization)

Step-by-Step Methodology

Phase 1: Thionation Reaction

-

Setup: Charge a 3-neck round-bottom flask with 4-Isobutoxyisophthalonitrile (e.g., 11.3 g) and DMF (50 mL).

-

Catalyst Addition: Add MgCl₂ (anhydrous, 7.0 g) while stirring. Heat the mixture to 45°C to ensure partial dissolution/activation.

-

Reagent Addition: Slowly add NaHS (12.6 g) in portions to control the exotherm.

-

Note: H₂S gas may evolve; ensure the system is vented through a scrubber containing NaOH solution.

-

-

Reaction: Stir the mixture at 45–50°C for 6 hours .

-

Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:3) or HPLC. The starting dinitrile spot should disappear, and a lower Rf yellow spot (thioamide) should appear.

-

Phase 2: Workup & Isolation

-

Quenching: Cool the reaction mixture to room temperature (25°C).

-

Precipitation: Pour the reaction mass slowly into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2][1]

-

Filtration: Stir for 30 minutes to granulate the solid. Filter under vacuum and wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

Phase 3: Purification (Recrystallization)[1]

-

Solvent: Suspend the crude yellow solid in Anhydrous Methanol (or an Ethyl Acetate/Hexane mixture).

-

Reflux: Heat to reflux until fully dissolved.

-

Crystallization: Cool slowly to 0–5°C. Yellow needle-like crystals will form.

-

Final Yield: Filter and dry. Typical yield: 65–75% .

-

Target Purity: >99.5% by HPLC.

-

Analytical Characterization

Verification of the structure is performed using Proton NMR and IR spectroscopy.[3] The presence of the thioamide protons and the retention of the cyano group are key diagnostic features.

Spectroscopic Data Table

| Technique | Signal / Peak | Assignment |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 9.85 (s, 1H), 9.45 (s, 1H) | -CSNH₂ (Thioamide protons, broad singlets) |

| δ 8.16 (dd, J=8.9, 2.3 Hz, 1H) | Ar-H6 (Ortho to thioamide) | |

| δ 8.11 (d, J=2.4 Hz, 1H) | Ar-H2 (Ortho to CN) | |

| δ 7.35 (d, J=8.9 Hz, 1H) | Ar-H5 (Ortho to alkoxy) | |

| δ 3.98 (d, J=6.5 Hz, 2H) | -OCH₂- (Isobutoxy methylene) | |

| δ 2.10 (m, 1H) | -CH- (Methine) | |

| δ 1.02 (d, J=6.7 Hz, 6H) | -CH₃ (Methyls) | |

| IR Spectroscopy (KBr) | 3380, 3190 cm⁻¹ | N-H stretching (Thioamide) |

| 2230 cm⁻¹ | C≡N stretching (Nitrile) | |

| 1260 cm⁻¹ | C=S stretching (Thioamide) |

Note: The chemical shifts of the thioamide protons (NH₂) can vary between δ 9.0–10.0 ppm or appear as δ 7.61/7.24 ppm depending on concentration and water content in DMSO [3].

Application: Hantzsch Thiazole Synthesis

The primary utility of 3-Cyano-4-isobutoxybenzothioamide is its reaction with ethyl 2-chloroacetoacetate . This cyclization forms the thiazole ring, the pharmacophore of Febuxostat.

Reaction Logic[6]

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the chloro-keto ester (displacing chloride).

-

Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Process Insight: This step is generally performed in Ethanol or Isopropanol at reflux without additional base, as the thioamide is sufficiently nucleophilic.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is a thioamide and may release Hydrogen Sulfide (H₂S) upon contact with strong acids. H₂S is highly toxic.

-

Handling: Always handle in a fume hood.

-

Storage: Store in a cool, dry place (2–8°C). Light sensitive (thioamides can degrade photolytically).

References

-

Technical Disclosure Commons. (2022).[4] Process for the preparation of 3-cyano-4-isobutoxybenzothioamide.[4][2] Defensive Publications Series, Art.[4] 5321.[4] Link[4]

-

Google Patents. (2010). CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.Link

- Journal of Medicinal Chemistry. (2005). Discovery of Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase. 48(15), 4968–4990.

Sources

- 1. CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid - Google Patents [patents.google.com]

- 2. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tdcommons.org [tdcommons.org]

Optimizing the Thiazole Scaffold: The Critical Role of 3-Cyano-4-isobutoxybenzothioamide in Febuxostat Development

Topic: Role of 3-Cyano-4-isobutoxybenzothioamide in Gout Treatment Research Content Type: In-Depth Technical Guide / Whitepaper Audience: Process Chemists, Drug Development Scientists, and Quality Control Researchers.

Executive Summary: The Linchpin of Non-Purine XO Inhibition

In the landscape of gout therapeutics, Febuxostat represents a paradigm shift from purine-analogue inhibitors (like Allopurinol) to selective non-purine xanthine oxidase (NPXO) inhibitors. The efficacy and safety of Febuxostat rely heavily on the purity and stability of its core pharmacophore: the 2-arylthiazole ring.

3-Cyano-4-isobutoxybenzothioamide (CAS: 163597-57-7) is not merely a transient intermediate; it is the synthetic linchpin that enables the construction of this thiazole scaffold. Its role in research is threefold:

-

Synthetic Utility: It serves as the nucleophilic precursor in the Hantzsch thiazole synthesis, the dominant industrial route for Febuxostat.

-

Quality Control (QC): It is a critical process-related impurity marker (often designated as Impurity B or similar in regulatory filings), essential for validating API purity.

-

Structural Integrity: The stability of the thioamide group dictates the yield and regioselectivity of the cyclization step, directly impacting the cost-of-goods (COGS) and environmental footprint of the manufacturing process.

This guide provides a technical deep-dive into the synthesis, characterization, and critical quality attributes (CQAs) of this compound within the context of advanced gout treatment research.

Chemical Profile and Mechanistic Relevance[1][2][3][4][5][6][7][8][9]

Physicochemical Identity[3][4]

-

IUPAC Name: 3-Cyano-4-(2-methylpropoxy)benzothioamide

-

Role: Key Intermediate (Intermediate-2 in most patent landscapes).

The Hantzsch Cyclization Mechanism

The transformation of 3-Cyano-4-isobutoxybenzothioamide into the Febuxostat precursor involves a condensation reaction with ethyl 2-chloroacetoacetate . This is a classic Hantzsch thiazole synthesis, but with specific kinetic challenges due to the steric bulk of the isobutoxy group and the electron-withdrawing nature of the cyano group.

Mechanism of Action (Synthetic):

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the -

Imine Formation: The nitrogen of the thioamide attacks the ketone carbonyl.

-

Dehydration: Loss of water drives the aromatization, forming the stable 1,3-thiazole ring.

Visualization: The Synthetic Pathway

The following diagram illustrates the industrial synthesis pathway, highlighting the critical position of the thioamide intermediate.

Caption: Figure 1. The industrial synthesis of Febuxostat via the Hantzsch thiazole route, identifying 3-Cyano-4-isobutoxybenzothioamide as the pivotal intermediate for ring formation.

Experimental Protocols & Methodologies

Synthesis of 3-Cyano-4-isobutoxybenzothioamide

Context: This protocol is adapted from optimized industrial patents (e.g., Teijin Ltd. processes) to maximize yield and minimize the formation of the amide impurity.

Reagents:

-

3-Cyano-4-isobutoxybenzonitrile (Starting Material)

-

Thioacetamide (Sulfur source)

-

DMF (Dimethylformamide) - Solvent

-

HCl (4M in Dioxane) - Catalyst

Workflow:

-

Dissolution: Charge 100g of 3-Cyano-4-isobutoxybenzonitrile into a reactor containing 500 mL of DMF. Stir until dissolved at 25°C.

-

Activation: Add 200 mL of 4M HCl/Dioxane. The acidic environment activates the nitrile carbon.

-

Addition: Add Thioacetamide (1.5 equivalents) in portions to control exotherm.

-

Reaction: Heat the mixture to 70-75°C and maintain for 6–8 hours.

-

Critical Control Point: Do not exceed 80°C to prevent hydrolysis of the thioamide to the amide (oxygen analogue).

-

-

Quenching: Cool the reaction mass to 20°C and pour slowly into 2L of ice-cold water. The thioamide precipitates as a yellow solid.

-

Purification: Filter the solid, wash with water (3 x 500 mL) to remove residual DMF/acid. Recrystallize from Ethanol/Water (8:2) to achieve >99% purity.

Conversion to Febuxostat Precursor (Cyclization)

Reagents:

-

3-Cyano-4-isobutoxybenzothioamide (Purified from 3.1)

Workflow:

-

Suspend the thioamide (50g) in Ethanol (250 mL).

-

Add Ethyl 2-chloroacetoacetate (1.1 equivalents).

-

Reflux (78°C) for 4 hours. The mixture will clarify as the thiazole forms.

-

Cool to 0-5°C. The product (Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate) crystallizes out.

Analytical Characterization & Impurity Profiling[13]

In drug development, the purity of the intermediate directly correlates to the safety of the final API. The thioamide must be monitored for specific degradation products.

Key Impurities

| Impurity Name | Structure Description | Origin | Impact on API |

| Impurity A (Amide) | 3-Cyano-4-isobutoxybenzamide | Hydrolysis of thioamide (S replaced by O) | Reduces yield; difficult to separate from final API. |

| Impurity B (Nitrile) | Unreacted 3-Cyano-4-isobutoxybenzonitrile | Incomplete reaction | Carryover into final drug; potential toxicity. |

| Impurity C (Dimer) | Oxidative dimerization of thioamide | Oxidation during drying | Insoluble particulate formation. |

HPLC Method for Purity Analysis

To ensure the thioamide is suitable for the next step, the following HPLC method is standard.

-

Column: C18 (e.g., Zorbax SB-C18, 250mm x 4.6mm, 5µm)

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 80% A / 20% B

-

5-20 min: Linear gradient to 20% A / 80% B

-

20-25 min: Hold at 20% A / 80% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm (optimal for the benzothioamide chromophore)

-

Retention Time (Approx):

-

Amide Impurity: ~8.5 min

-

Thioamide (Main Peak): ~12.2 min

-

Nitrile Starting Material: ~14.5 min

-

Visualization: Impurity Logic

This diagram details how process deviations lead to specific impurities that researchers must control.

Caption: Figure 2. Critical Quality Attributes (CQA) mapping. Process deviations (red diamonds) lead to specific impurities that compromise the final Febuxostat API.

Broader Impact on Gout Treatment Research

The optimization of 3-Cyano-4-isobutoxybenzothioamide is not just a manufacturing concern; it directly impacts clinical outcomes in two ways:

-

Safety (The CARES vs. FAST Debate): Recent trials (CARES and FAST) have scrutinized Febuxostat's cardiovascular safety profile compared to Allopurinol. High-purity API is essential to rule out impurity-driven toxicity in these long-term studies. The thioamide route, when optimized, produces fewer heavy-metal impurities compared to alternative coupling routes (e.g., Suzuki coupling), making it the preferred method for producing "clean" API for clinical trials.

-

Potency & Selectivity: The precise formation of the thiazole ring via the thioamide ensures the correct spatial orientation of the isobutoxy tail. This tail is critical for filling the hydrophobic channel of the Xanthine Oxidase active site, providing Febuxostat its superior potency (IC50 < 10 nM) compared to Allopurinol.

References

-

Teijin Limited. (1993). Carboxylic acid derivatives and pharmaceutical composition containing the same.[4][10][11] (Patent No.[4] EP0513379A1). European Patent Office. [Link][4][10][12][3][7]

-

Hasegawa, M. (2011). Method for preparing febuxostat.[4][5][6][10][12][11][13][1][7][8] (Patent No.[4] WO2011082623A1). WIPO.

-

Ghanta, M. R., et al. (2014).[7] Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.[7] Der Pharma Chemica, 6(3), 300-311.[7] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 134018, Febuxostat. PubChem. [Link]

Sources

- 1. Products [chemicea.com]

- 2. 3-Cyano-4-isobutoxybenzothioamide | CAS No- 163597-57-7 | NA [chemicea.com]

- 3. 163597-57-7|3-Cyano-4-isobutoxybenzothioamide|BLD Pharm [bldpharm.com]

- 4. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 5. Febuxostat | 144060-53-7 [chemicalbook.com]

- 6. Febuxostat | 144060-53-7 [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of Febuxostat and an Impurity of the Key Intermediate [cjph.com.cn]

- 9. Febuxostat, TMX-67, TEI-6720-药物合成数据库 [drugfuture.com]

- 10. tdcommons.org [tdcommons.org]

- 11. guidechem.com [guidechem.com]

- 12. WO2011082623A1 - Method for preparing febuxostat - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

3-Cyano-4-isobutoxybenzothioamide molecular formula C12H14N2OS

Molecular Formula: C₁₂H₁₄N₂OS CAS Registry Number: 163597-57-7 Role: Critical Intermediate in Febuxostat API Synthesis

Executive Summary

3-Cyano-4-isobutoxybenzothioamide is a specialized pharmaceutical intermediate primarily utilized in the synthesis of Febuxostat (Uloric/Adenuric), a non-purine selective xanthine oxidase inhibitor used for the management of chronic hyperuricemia (gout).[1]

This molecule represents the "sulfur bridge" in the Febuxostat architecture. It is the precursor required for the Hantzsch thiazole synthesis , where it reacts with ethyl 2-chloroacetoacetate to form the central thiazole ring of the drug substance. Its purity is critical; incomplete thionation or hydrolysis to the amide analog (a common impurity) directly impacts the yield and quality of the final API.

Chemical Identity & Physical Properties[2][3][4]

| Property | Specification |

| IUPAC Name | 3-Cyano-4-(2-methylpropoxy)benzenecarbothioamide |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 128–133 °C (Recrystallized from Methanol) |

| Solubility | Soluble in DMSO, DMF, Methanol (hot); Insoluble in Water |

| Purity Requirement | >98.5% (HPLC) for API synthesis |

Synthesis & Manufacturing Protocol

The industrial synthesis of this thioamide typically proceeds via the thionation of its nitrile precursor, 3-cyano-4-isobutoxybenzonitrile (also known as 4-isobutoxy-1,3-benzenedicarbonitrile). While older methods employed hydrogen sulfide gas (

Optimized Protocol: MgCl₂/NaSH Method

Reagents:

-

Precursor: 3-Cyano-4-isobutoxybenzonitrile (1.0 eq)

-

Thionating Agent: Sodium Hydrosulfide (NaSH) (2.0 eq)

-

Catalyst: Magnesium Chloride (

) (1.0 eq) -

Solvent: Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Charge: Load a glass-lined reactor with DMF and 3-Cyano-4-isobutoxybenzonitrile. Stir until dissolved.

-

Catalyst Addition: Add anhydrous

to the solution. The Lewis acid coordinates with the nitrile nitrogen, increasing electrophilicity. -

Thionation: Add NaSH slowly while maintaining temperature at 45–50°C .

-

Reaction: Stir for 6 hours. Monitor by HPLC for the disappearance of the nitrile peak.

-

Quench: Pour the reaction mixture into ice-cold water (ratio 1:5). The thioamide product will precipitate as a yellow solid.

-

Isolation: Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from hot methanol or ethyl acetate to remove trace amide impurities. Dry under vacuum at 50°C.

Process Visualization

Caption: Synthesis pathway from nitrile precursor to thioamide via Lewis-acid catalyzed thionation.

Analytical Characterization

Validating the structure of 3-Cyano-4-isobutoxybenzothioamide requires distinguishing it from its nitrile precursor and its oxygen-analog (amide) impurity.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆, 300 MHz

The hallmark of a primary thioamide in NMR is the presence of two distinct broad singlets for the

-

9.8–10.0 ppm (Broad s, 1H): Thioamide

-

9.4–9.6 ppm (Broad s, 1H): Thioamide

- 8.1–8.3 ppm (m, 2H): Aromatic protons (Ortho to thioamide/cyano).

- 7.3–7.4 ppm (d, 1H): Aromatic proton (Ortho to alkoxy group).[2]

-

4.0 ppm (d, 2H):

-

2.1 ppm (m, 1H):

-

1.0 ppm (d, 6H):

Infrared Spectroscopy (FT-IR)

-

3100–3400 cm⁻¹:

stretching (Primary amine, often split). -

2220–2230 cm⁻¹:

(Nitrile stretch). Crucial for confirming the cyano group remained intact. -

1620 cm⁻¹:

bending. -

1000–1200 cm⁻¹:

stretching (Thioamide band).

Quality Control: Impurity Profiling

The most critical impurity in this process is 3-Cyano-4-isobutoxybenzamide (Oxygen analog). This is formed via hydrolysis of the thioamide if the reaction mixture is exposed to acidic/basic aqueous conditions for too long, or if the starting nitrile undergoes hydration instead of thionation.

Impurity Fate Mapping

Caption: Fate of the thioamide vs. amide impurity during downstream processing.

QC Strategy:

-

HPLC Method: Reverse-phase C18 column.

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄).

-

Detection: UV at 254 nm.

-

Differentiation: The Amide impurity typically elutes before the Thioamide due to higher polarity.

-

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |

| Skin Irritation | H315 | Causes skin irritation.[3][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][5] |

| STOT-SE | H335 | May cause respiratory irritation.[3][5] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory.

-

Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture ingress (hydrolysis risk).

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers (sulfur content generates

upon combustion).

References

- Preparation of Febuxostat.Google Patents. US8969582B2.

-

Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. 2011, 3(6):283-293. Retrieved Jan 28, 2026, from [Link]

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Technical Disclosure Commons. 2022. Retrieved Jan 28, 2026, from [Link]

Sources

Application Note: High-Purity Synthesis of Febuxostat via Hantzsch Thiazole Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid), a non-purine xanthine oxidase inhibitor.[1] The synthesis proceeds via a convergent two-step pathway starting from 3-Cyano-4-isobutoxybenzothioamide .

The critical technical challenge in this route is preserving the nitrile (-CN) moiety during the alkaline hydrolysis of the thiazole ester intermediate. Over-hydrolysis leads to the formation of the difficult-to-remove Febuxostat Amide Impurity . This guide provides optimized process parameters (CPPs) to maximize yield (>85%) while maintaining API purity >99.5% by strictly controlling reaction kinetics and temperature.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an

Pathway Visualization

Figure 1: Synthetic pathway highlighting the critical divergence point where thermal stress can lead to the amide impurity.

Step 1: Hantzsch Cyclization

Objective: Formation of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Mechanism & Rationale

The sulfur atom of the thioamide acts as a nucleophile, attacking the

-

Solvent Choice (Ethanol): Ethanol is the preferred solvent. The starting thioamide is soluble in hot ethanol, while the resulting thiazole ester precipitates upon cooling, driving the reaction to completion and simplifying isolation (Le Chatelier’s principle).

-

Stoichiometry: A slight excess (1.1 eq) of the chloro-ketoester ensures complete consumption of the more expensive thioamide.

Experimental Protocol

| Parameter | Specification |

| Reagents | 3-Cyano-4-isobutoxybenzothioamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq) |

| Solvent | Absolute Ethanol (10 volumes relative to thioamide mass) |

| Temperature | Reflux (78–80°C) |

| Time | 3–5 Hours |

| Expected Yield | 90–95% |

Procedure:

-

Charge a reaction vessel equipped with a reflux condenser and magnetic stirrer with 3-Cyano-4-isobutoxybenzothioamide (e.g., 10.0 g) and Absolute Ethanol (100 mL).

-

Heat the mixture to 60°C to ensure partial dissolution.

-

Add Ethyl 2-chloroacetoacetate (7.5 g, ~1.1 eq) dropwise over 15 minutes.

-

Reflux the mixture at 80°C for 4 hours. Monitor by HPLC or TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Cool the reaction mass slowly to 0–5°C. The product will crystallize out as a solid.

-

Filter the precipitate.

-

Wash the cake with cold Ethanol (2 x 10 mL) to remove unreacted chloroacetoacetate.

-

Dry under vacuum at 60°C.

Checkpoint: The intermediate should be a white to pale yellow solid. Purity by HPLC is typically >98%.[2]

Step 2: Selective Hydrolysis (Critical Step)

Objective: Saponification of the ethyl ester to Febuxostat without hydrolyzing the nitrile group.

Expert Insight: The Selectivity Challenge

The nitrile group (-CN) at the 3-position is susceptible to hydrolysis under alkaline conditions, converting it to a primary amide (-CONH₂). This "Amide Impurity" (2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is structurally similar to Febuxostat and difficult to remove via standard recrystallization.

Control Strategy:

-

Temperature: Must be maintained strictly below 30°C.

-

Base Concentration: Use dilute NaOH (1.0M to 2.0M). Avoid concentrated caustic shots.

-

Solvent System: A THF/Water or Ethanol/Water mixture ensures homogeneity, preventing "hot spots" of high base concentration.

Experimental Protocol

| Parameter | Specification |

| Reagents | Thiazole Ester Intermediate (1.0 eq), NaOH (1.5 eq) |

| Solvent | THF : Water (1:1 ratio) or Ethanol : Water (2:1) |

| Temperature | 20–25°C (Strict) |

| Quench pH | pH 2.0–2.5 (using 1N HCl) |

Procedure:

-

Suspend the Thiazole Ester intermediate (10.0 g) in THF (50 mL) and Water (50 mL).

-

Cool the mixture to 20°C.

-

Add aqueous NaOH solution (1.5 eq dissolved in minimal water) dropwise, ensuring the internal temperature does not exceed 25°C.

-

Stir at 20–25°C for 2–4 hours.

-

Critical Control: Sample for HPLC every hour. Stop reaction immediately upon disappearance of ester (<0.5%).

-

-

Quench: Once complete, add water (50 mL) and cool to 10°C.

-

Acidify slowly with 1N HCl to pH 2.0–2.5. Febuxostat will precipitate as a white solid.[3]

-

Filter the crude solid and wash with water until the filtrate is neutral.

-

Purification: Recrystallize from Acetone/Water or Acetonitrile to remove trace amide impurities.

Impurity Profiling & Analytical Controls

Understanding the impurity landscape is vital for regulatory compliance (ICH Q3A).

Impurity Pathway Diagram

Figure 2: Reaction pathways leading to the target API versus the critical amide impurity.

Analytical Specifications (HPLC)

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (30% B), 5-15 min (30-80% B), 15-20 min (80% B).

-

Detection: UV at 315 nm.

-

Retention Times (Approx):

-

Amide Impurity: ~0.8 RRT (Relative Retention Time)

-

Febuxostat: 1.0 RRT

-

Ethyl Ester Intermediate: ~1.8 RRT

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction or product loss in mother liquor. | Extend reflux time; cool to 0°C before filtration to maximize precipitation. |

| High Amide Impurity | Hydrolysis temperature too high (>30°C) or reaction time too long. | Strictly control temp at 20–25°C. Quench immediately upon ester consumption. |

| Sticky Solid in Step 2 | Rapid acidification trapping impurities. | Acidify slowly with vigorous stirring. Use dilute HCl (1N) rather than conc. acid.[1][4][3][5][6][7][8][9] |

| Colored Product | Oxidation of sulfur intermediates. | Ensure reagents (Thioamide) are stored under inert atmosphere. Use fresh reagents. |

References

-

Takeda Pharmaceutical Co Ltd. (1998). Process for producing 2-phenylthiazole derivatives. JP Patent 10-045733. Link

-

Hetero Research Foundation. (2015). Preparation of febuxostat. US Patent 8,969,582 B2. Link

-

BenchChem. (2025).[1] Formation and Control of Febuxostat Amide Impurity in Synthesis: A Technical Guide. Link

-

Ghanta, M. R., et al. (2014).[3] Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311.[3] Link

-

Shi, L., et al. (2016).[6] Synthesis of Febuxostat and an Impurity of the Key Intermediate. Chinese Journal of Pharmaceuticals, 47(01), 22-24.[6] Link[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pharmtech.com [pharmtech.com]

- 5. eurjchem.com [eurjchem.com]

- 6. Synthesis of Febuxostat and an Impurity of the Key Intermediate [cjph.com.cn]

- 7. tdcommons.org [tdcommons.org]

- 8. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Optimized Synthesis and Handling of 3-Cyano-4-isobutoxybenzothioamide

Introduction & Strategic Context

3-Cyano-4-isobutoxybenzothioamide (CAS: 1613263-96-5 / related intermediates) is the critical "pivot" molecule in the synthesis of Febuxostat , a non-purine xanthine oxidase inhibitor used for the management of chronic hyperuricemia (gout).

The conversion of the nitrile group to the thioamide is the rate-limiting selectivity step.[1] Inefficient thionation leads to the formation of the oxo-amide impurity (3-cyano-4-isobutoxybenzamide) , which is difficult to purge downstream and competes in the subsequent Hantzsch thiazole cyclization.

This guide provides two validated protocols for synthesizing this intermediate, focusing on maximizing the Thioamide:Amide ratio and ensuring safety during H₂S/sulfide handling.

Key Chemical Transformation

-

Precursor: 3-Cyano-4-isobutoxybenzonitrile

-

Product: 3-Cyano-4-isobutoxybenzothioamide[2][3][4][5][6][7]

-

Downstream Application: Reaction with ethyl 2-chloroacetoacetate to form the Febuxostat thiazole core.[1][8]

Mechanism of Action: Nucleophilic Thionation[1]

The transformation relies on the nucleophilic attack of the hydrosulfide ion (HS⁻) or a sulfur-transfer agent on the electrophilic carbon of the nitrile group.[1]

-

Activation: The nitrile carbon is activated either by protonation (Acidic method) or by the inherent polarity of the solvent (Basic/Neutral method).[1]

-

Addition: HS⁻ attacks the nitrile carbon, forming an imidothioate intermediate.[1]

-

Rearrangement: The intermediate undergoes tautomerization to form the stable thioamide.[1]

Critical Control Point: Water is the enemy.[1] In the presence of water and high pH, the intermediate imidate hydrolyzes to the amide (dead-end impurity) instead of the thioamide.[1] Anhydrous conditions or controlled sulfide sources are essential.[1]

Experimental Protocols

Method A: Magnesium-Catalyzed Thionation (Green/Industrial Route)

Best for: Scalability, safety, and high purity (>99%).[1] Avoids toxic gaseous H₂S.[1]

Reagents:

-

Precursor: 3-Cyano-4-isobutoxybenzonitrile (1.0 eq)

-

Reagent: Sodium Hydrosulfide (NaSH) flakes (2.0 eq)[1]

-

Catalyst: Magnesium Chloride hexahydrate (MgCl₂[1]·6H₂O) (1.0 eq)[1][7]

Protocol:

-

Setup: Charge a dry 3-neck round-bottom flask with DMF (10 vol) under nitrogen atmosphere.

-

Dissolution: Add 3-Cyano-4-isobutoxybenzonitrile and stir at room temperature until dissolved.

-

Catalyst Addition: Add MgCl₂·6H₂O (1.0 eq).[1] The solution may turn slightly turbid.[1] Stir for 15 minutes to allow Mg²⁺ to coordinate with the nitrile nitrogen, increasing electrophilicity.[1]

-

Thionation: Add NaSH flakes (2.0 eq) in a single portion.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours .

-

Quench & Workup:

-

Isolation: Filter the solid. Wash the cake with water (3 x 5 vol) to remove residual Mg salts and DMF.

-